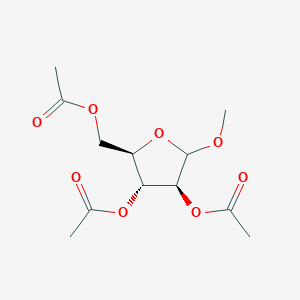

methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside

Description

Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a protected derivative of D-arabinose, a pentose sugar. It is synthesized via Fischer glycosylation of D-arabinose with methanolic HCl, followed by acetylation using acetic anhydride (Ac₂O) and pyridine . The compound features a methyl group at the anomeric position and acetyl groups protecting the hydroxyls at C2, C3, and C5 (furanose ring numbering). This structure enhances its stability and reactivity in glycosylation reactions, making it a pivotal intermediate in carbohydrate chemistry for synthesizing arabinofuranoside-containing glycoconjugates, glycolipids, and oligosaccharides .

Key applications include:

- Glycosyl donor preparation: Used to generate glycosyl imidates or thioglycosides for oligosaccharide assembly .

- Biocatalysis: Subject to regioselective deacetylation using enzymes like porcine liver esterase or lipases, enabling controlled functionalization .

- Drug discovery: Serves as a precursor for mycobacterial cell wall inhibitors due to arabinofuranose's role in pathogens like Mycobacterium tuberculosis .

Structure

3D Structure

Properties

Molecular Formula |

C12H18O8 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

[(2R,3R,4S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11+,12?/m1/s1 |

InChI Key |

RUSRQHXGPHZZNI-YIBTVLSRSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Methylation (Fischer Glycosylation)

- Reagents: D-arabinose, methanol, acid catalyst (e.g., H2SO4, HCl)

- Conditions: Heating under reflux (typically 60–70 °C) for 6–24 hours

- Mechanism: Acid-catalyzed formation of methyl glycoside at the anomeric carbon

- Outcome: Formation of methyl α- and β-D-arabinofuranosides, often with α-anomer predominance

Acetylation of Hydroxyl Groups

- Reagents: Acetic anhydride, pyridine or DMAP as catalyst/base

- Conditions: Stirring at 0–25 °C for 1–4 hours, sometimes with temperature control to avoid side reactions

- Selectivity: Hydroxyl groups at positions 2, 3, and 5 are acetylated, while the anomeric methyl ether remains intact

- Workup: Quenching with water or methanol, extraction, and drying over anhydrous sodium sulfate

Purification

- Methods: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane), or column chromatography using silica gel with petroleum ether/ethyl acetate gradients

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and melting point analysis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation | D-arabinose + MeOH + H2SO4, reflux 12 h | 85–90 | Mixture of α/β methyl arabinofuranosides |

| Acetylation | Methyl arabinofuranoside + Ac2O + Pyridine, 0–25 °C, 3 h | 75–85 | Selective tri-O-acetylation at 2,3,5 positions |

| Purification | Recrystallization from EtOAc/hexane | >95 purity | White crystalline solid |

- Catalyst Choice: Use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetylation improves reaction rate and selectivity compared to pyridine alone.

- Temperature Control: Maintaining low temperatures (0–5 °C) during acetylation minimizes side reactions such as over-acetylation or acetyl migration.

- Solvent Effects: Polar aprotic solvents like dichloromethane can be used to improve solubility and reaction control during acetylation.

- Purification Techniques: Crystallization is preferred for scalability and purity, but column chromatography is used for analytical scale or when isomer separation is required.

| Compound | Protecting Groups | Stability | Typical Use | Preparation Notes |

|---|---|---|---|---|

| Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside | Acetyl groups | Moderate stability, hydrolyzes under strong base | Intermediate in oligosaccharide synthesis | Acetylation with Ac2O/pyridine |

| Methyl 2,3,5-tri-O-benzoyl-D-arabinofuranoside | Benzoyl groups | Higher stability, resistant to hydrolysis | Used in glycosylation reactions requiring stability | Benzoylation with benzoyl chloride/DMAP |

- NMR Spectroscopy:

- 1H NMR shows characteristic acetyl methyl singlets (~2.0 ppm) and sugar ring protons.

- 13C NMR confirms acetyl carbonyl carbons (~170–175 ppm) and anomeric carbon (~100 ppm).

- Mass Spectrometry: Confirms molecular ion consistent with triacetylated methyl arabinofuranoside.

- Optical Rotation: Used to confirm stereochemistry and purity.

- Melting Point: Typically in the range 70–90 °C, depending on purity.

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Methylation temperature | 60–70 °C | Higher temp favors faster reaction but may cause side products |

| Acid catalyst concentration | 0.01–0.1 M | Higher concentration increases rate but risks degradation |

| Acetylation temperature | 0–25 °C | Lower temp improves selectivity |

| Ac2O to substrate molar ratio | 3–5 equiv | Excess ensures complete acetylation |

| Reaction time (acetylation) | 1–4 hours | Longer times may cause over-acetylation |

The preparation of this compound is well-established, involving methylation of D-arabinose followed by selective acetylation of hydroxyl groups. Optimization of reaction conditions such as catalyst choice, temperature, and reagent ratios is critical for high yield and purity. The compound serves as a valuable intermediate in carbohydrate synthesis, with its acetyl groups providing temporary protection during further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, methyl d-arabinofuranoside.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Hydrolysis: Methyl d-arabinofuranoside

Oxidation: Carboxylic acids

Scientific Research Applications

Synthesis of Oligosaccharides and Glycoconjugates

Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside serves as a crucial precursor in the synthesis of complex oligosaccharides. Its structure allows it to participate in glycosylation reactions, which are essential for creating glycosidic bonds between sugar units.

- Glycosidic Bond Formation : The compound is often used as a donor in glycosylation reactions to produce various arabinofuranoside-containing molecules. These molecules are vital for studying carbohydrate-protein interactions and understanding glycan biosynthesis pathways .

- Synthesis of Glycoconjugates : It is employed in the preparation of glycoconjugates that mimic natural carbohydrates. These glycoconjugates are instrumental in exploring biological recognition processes involving carbohydrates .

Enzymatic Reactions

The compound's high reactivity makes it an excellent substrate for enzymatic studies:

- Glycosyltransferases and Glycosidases : this compound is frequently utilized to investigate the substrate specificity and catalytic mechanisms of glycosyltransferases and glycosidases. Such studies help elucidate the roles these enzymes play in carbohydrate metabolism and biosynthesis .

- Regioselectivity Studies : Research has shown that this compound can undergo regioselective transformations when acted upon by enzymes like Candida antarctica lipase B. This property allows researchers to control the formation of specific products during synthesis, enhancing the efficiency of carbohydrate derivative production .

Biological Studies

The applications of this compound extend into biological research:

- Immunological Research : It has been involved in studies examining the immunological properties of polysaccharides derived from mycobacterial cell walls. The synthesized oligosaccharides contribute to understanding how carbohydrates influence immune responses .

- Structural Studies : The compound's derivatives are used to probe the structural aspects of polysaccharides and their interactions with proteins. This research is pivotal for developing vaccines and therapeutics targeting glycan-mediated processes .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be selectively removed by esterases, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Key Observations :

- Acetyl groups are easily removed under mild basic or enzymatic conditions, enabling stepwise deprotection .

- Benzoyl groups offer superior crystallinity and stability during storage but require harsher conditions (e.g., NH₃/MeOH) for cleavage .

- Benzyl groups are inert toward glycosylation conditions, making them ideal for multi-step syntheses .

2b. Analogues with Different Aglycone Moieties

The aglycone (non-carbohydrate moiety) influences solubility and reactivity:

Key Observations :

- Methyl aglycones are preferred for polar reaction media and enzymatic transformations .

- Octyl/pentenyl aglycones enhance lipid solubility, facilitating membrane permeability studies or hydrophobic phase reactions .

2c. Reactivity and Catalytic Studies

Comparative deacetylation studies highlight regioselectivity differences:

Key Observations :

- Enzymes exhibit distinct regioselectivity based on sugar ring conformation (furanose vs. pyranose) and substituent positions .

- Biocatalytic methods offer greener alternatives to traditional chemical deprotections .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Methyl 2,3,5-tri-O-acetyl | Methyl 2,3,5-tri-O-benzoyl | 2,3,5-Tri-O-benzyl |

|---|---|---|---|

| Solubility in CHCl₃ | High | Moderate | Low |

| Melting Point (°C) | ~80–85* | ~120–125* | Oily residue |

| Stability in Acid | Stable | Stable | Stable |

| Stability in Base | Unstable | Moderate | Stable |

*Estimated from analogous compounds.

Biological Activity

Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a synthetic derivative of D-arabinofuranose, characterized by the presence of three acetyl groups at the 2, 3, and 5 positions. This compound is significant in organic and medicinal chemistry due to its role as a precursor in the synthesis of various bioactive molecules. Its biological activities primarily relate to its potential antimicrobial and antiviral properties, particularly against pathogens like Mycobacterium tuberculosis.

The chemical formula for this compound is C_{11}H_{14}O_{7}, with a molecular weight of approximately 250.22 g/mol. The synthesis typically involves acetylation of D-arabinofuranoside using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This process yields high-purity product suitable for further modifications.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. Notably, derivatives have shown effectiveness against Mycobacterium tuberculosis, making them potential candidates for developing new therapeutic strategies against tuberculosis. The acetylation pattern enhances solubility and reactivity, which facilitates the formation of glycosidic bonds with other sugars or alcohols, leading to the synthesis of oligosaccharides and polysaccharides that may possess additional biological activities .

Enzyme Interactions

Studies have demonstrated that this compound can inhibit arabinosyltransferases—enzymes critical for synthesizing mycobacterial cell walls. This inhibition is vital for developing treatments targeting bacterial infections. The interactions of this compound with these enzymes highlight its potential as a therapeutic agent in combating mycobacterial diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-O-acetyl-D-arabinofuranoside | Acetyl group at position 2 only | Less sterically hindered than tri-acetylated variant |

| Methyl 2,3-di-O-acetyl-D-arabinofuranoside | Acetyl groups at positions 2 and 3 | Retains hydroxyl at position 5 for potential reactivity |

| Methyl 2,3,4-tri-O-acetyl-D-arabinofuranoside | Acetyl groups at positions 2, 3, and 4 | Different substitution pattern affecting reactivity |

| Methyl 2,3,5-tri-O-benzoyl-D-arabinofuranoside | Benzoyl groups instead of acetyl | Increased lipophilicity compared to acetyl derivatives |

This table illustrates how the specific arrangement of acetyl groups in this compound enhances its reactivity and solubility compared to similar compounds.

Case Studies

- Inhibition Studies : A study investigated the inhibitory effects of various arabinofuranosides on Mycobacterium smegmatis, demonstrating that glycolipids containing arabinofuranosides significantly inhibited growth and biofilm formation. The essential components were both the arabinofuranoside trisaccharide and its lipidic portion .

- Biotransformation : Research has shown that biocatalytic processes can modify this compound to yield regioselectively modified derivatives with enhanced biological activities. For instance, using Candida antarctica lipase B for alcoholysis resulted in specific regioisomers that are valuable for further synthetic applications .

Q & A

Q. How to troubleshoot low yields in arabinofuranoside glycosylation reactions?

- Common issues :

- Moisture sensitivity : Use anhydrous solvents (e.g., CHCN) and molecular sieves.

- Incomplete activation : Preactivate glycosyl donors (e.g., trichloroacetimidates) with TMSOTf.

- Side reactions : Quench excess reagents with NaHCO immediately post-reaction.

- Yield optimization : Adjust stoichiometry (1.2–1.5 eq donor) and temperature (−20°C to RT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.